molecular formula C9H4N2O4 B14402464 4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide CAS No. 88353-36-0

4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide

Katalognummer: B14402464
CAS-Nummer: 88353-36-0
Molekulargewicht: 204.14 g/mol
InChI-Schlüssel: PJDAGJSKJMFKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide typically involves the reaction of 3,4-diaminocoumarin with specific reagents. One common method includes the reaction with selenous acid, which has been studied extensively . The reaction conditions often involve the use of nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate . The nitration of the compound has also been explored .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of corresponding amides or hydrazides .

Wissenschaftliche Forschungsanwendungen

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its distinct chemical properties.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism by which 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide exerts its effects involves interactions with various molecular targets. The oxadiazole moiety is known to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4H- 1Benzopyrano[3,4-c][1,2,5]selenodiazol-4-one : This compound is similar in structure but contains a selenium atom instead of an oxygen atom .
  • 4H- 1Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one : This compound contains a sulfur atom instead of an oxygen atom .

Uniqueness

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical reactivity and potential biological activity. The comparison with its selenium and sulfur analogs highlights the influence of different heteroatoms on the compound’s properties and reactivity.

Eigenschaften

CAS-Nummer

88353-36-0

Molekularformel

C9H4N2O4

Molekulargewicht

204.14 g/mol

IUPAC-Name

3-oxidochromeno[3,4-c][1,2,5]oxadiazol-3-ium-4-one

InChI

InChI=1S/C9H4N2O4/c12-9-8-7(10-15-11(8)13)5-3-1-2-4-6(5)14-9/h1-4H

InChI-Schlüssel

PJDAGJSKJMFKGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=NO[N+](=C3C(=O)O2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.